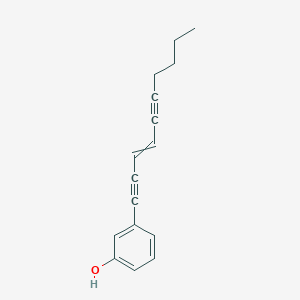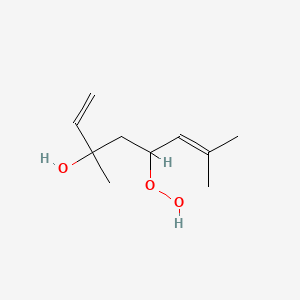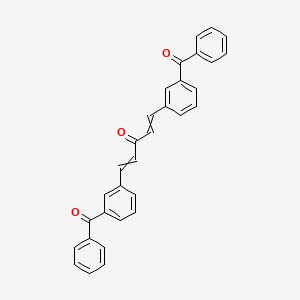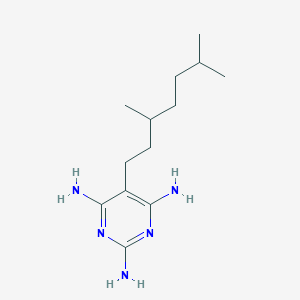
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a disiloxane backbone with chloro, phenyl, and trimethylphenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane typically involves the reaction of chlorosilanes with phenyl and trimethylphenyl groups under controlled conditions. One common method involves the reaction of 1,1,3,3-tetramethyldisiloxane with chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Oxidation Reactions: The disiloxane backbone can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used. Reactions are conducted under inert atmosphere at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted disiloxanes.
Hydrosilylation Reactions: The major products are the hydrosilylated alkanes or alkenes.
Oxidation Reactions: The major products are silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon biochemistry.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane involves its reactivity towards nucleophiles and electrophiles. The chloro group can be readily substituted by nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The disiloxane backbone provides stability and flexibility to the molecule, allowing it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with similar reactivity but lacking the phenyl and trimethylphenyl groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A compound with similar trimethylphenyl groups but different core structure.
Uniqueness
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(2,4,6-trimethylphenyl)disiloxane is unique due to its combination of chloro, phenyl, and trimethylphenyl substituents on a disiloxane backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
823207-23-4 |
|---|---|
Molekularformel |
C18H25ClOSi2 |
Molekulargewicht |
349.0 g/mol |
IUPAC-Name |
chloro-phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C18H25ClOSi2/c1-14-12-15(2)18(16(3)13-14)22(19,20-21(4,5)6)17-10-8-7-9-11-17/h7-13H,1-6H3 |
InChI-Schlüssel |
KXVMHDSQRWZOLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)(O[Si](C)(C)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
![[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)](/img/structure/B14213110.png)


![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)

![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)



